

IUPAC name for C₈H₉BrS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromobenzyl)(methyl)sulfane

Cat. No.: B2770746

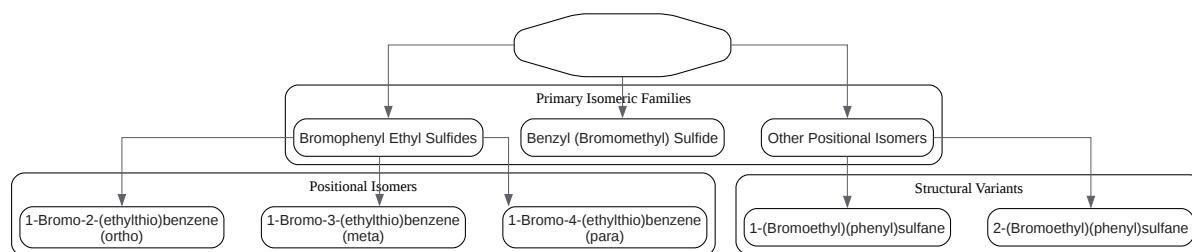
[Get Quote](#)

An In-depth Technical Guide to the Isomers of C₈H₉BrS: Nomenclature, Synthesis, and Applications

Abstract

The molecular formula C₈H₉BrS represents a multitude of structural isomers, each possessing distinct chemical identities and properties. For researchers, scientists, and professionals in drug development, the precise identification of a specific isomer through correct IUPAC nomenclature is paramount to ensure reproducibility, understand structure-activity relationships, and comply with regulatory standards. This guide provides an in-depth exploration of the primary isomers of C₈H₉BrS, moving beyond simple identification to offer a technical overview of their systematic nomenclature, validated synthesis protocols, and established applications in the scientific field. We will focus on the most commercially and synthetically relevant isomeric families, providing the causal insights behind experimental choices and grounding all claims in authoritative references.

Part 1: The Foundational Challenge of Isomerism in C₈H₉BrS


Isomerism occurs when molecules share the same molecular formula but differ in the arrangement of their atoms.^[1] For a formula like C₈H₉BrS, the potential for variation is significant. A preliminary analysis using the degree of unsaturation (DoU) calculation provides immediate structural insights:

$$\text{DoU} = \text{C} + 1 - (\text{H}/2) - (\text{X}/2) + (\text{N}/2) \quad \text{DoU} = 8 + 1 - (9/2) - (1/2) + (0/2) = 4$$

A DoU of 4 is a strong indicator of an aromatic ring, which serves as the core scaffold for most common isomers of this formula. The variations arise from the placement of the bromine atom and the structure of the sulfur-containing alkyl side chain. This guide will systematically deconstruct the following key isomeric families:

- **Bromophenyl Ethyl Sulfides:** Where the bromo and ethylthio groups are substituents on the benzene ring.
- **Benzyl (Bromomethyl) Sulfide:** Where the core structure is a benzyl sulfide with a bromine on the methyl group attached to the sulfur.
- **Other Notable Isomers:** Including isomers with the bromine atom on the ethyl side chain.

The logical relationship between these families is illustrated below.

[Click to download full resolution via product page](#)

Caption: Primary isomeric families derived from the molecular formula C8H9BrS.

Part 2: Isomeric Family 1: Bromophenyl Ethyl Sulfides

This family consists of positional isomers where a bromine atom and an ethylthio group (-S-C₂H₅) are attached to a benzene ring. Their chemical and physical properties can vary based on the relative positions (ortho, meta, para) of these two groups.

IUPAC Nomenclature and Structure

The systematic IUPAC names are derived by treating the ethylthio group as a substituent on the bromobenzene parent structure.

Isomer Position	IUPAC Name	CAS Number
Ortho	1-Bromo-2-(ethylthio)benzene	87424-98-4[2]
Meta	1-Bromo-3-(ethylthio)benzene	104659-00-9
Para	1-Bromo-4-(ethylthio)benzene	3058-47-7

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and reliable synthesis for these isomers involves the S-alkylation of the corresponding bromothiophenol with an ethylating agent. This is a classic Williamson ether synthesis adapted for thioethers.

Rationale: Thiophenols are more acidic than phenols, and their conjugate bases (thiolates) are excellent nucleophiles. The reaction proceeds via an SN2 mechanism where the thiolate anion attacks the electrophilic carbon of an ethyl halide. Using a weak base like potassium carbonate is sufficient to deprotonate the thiophenol without causing unwanted side reactions.

Detailed Protocol (Example for 2-Bromophenyl Ethyl Sulfide):

- **Reaction Setup:** To a solution of 2-bromothiophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF (approx. 0.5 M), add anhydrous potassium carbonate (1.5 eq).
- **Addition of Alkylating Agent:** While stirring vigorously at room temperature, add ethyl iodide (1.2 eq) dropwise to the suspension.[2]
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 6-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromothiophenol is

consumed.

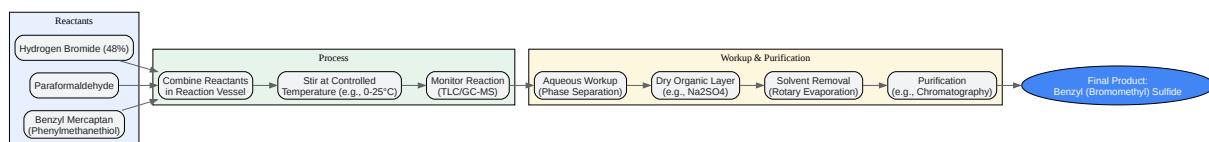
- **Workup:** Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel if necessary.

Applications in Research

Bromophenyl ethyl sulfides are valuable intermediates in organic synthesis. The bromine atom serves as a handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The sulfur atom can also be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in many pharmaceutical compounds.^[3]

Part 3: Isomeric Family 2: Benzyl (Bromomethyl) Sulfide

This isomer is structurally distinct from the first family. Here, the sulfur atom bridges a benzyl group ($C_6H_5CH_2-$) and a bromomethyl group ($-CH_2Br$).


IUPAC Nomenclature and Structure

- Preferred IUPAC Name: $[(Bromomethyl)thio]methylbenzene$ ^{[4][5]}
- Common Name: Benzyl (Bromomethyl) Sulfide
- CAS Number: 15960-81-3^{[4][5][6][7]}

Synthesis Protocol and Workflow

This compound is typically prepared from benzyl mercaptan (phenylmethanethiol), a source of formaldehyde (like paraformaldehyde), and hydrogen bromide.^[6]

Rationale: The reaction is believed to proceed through the acid-catalyzed formation of a benzyl hemithioacetal intermediate from benzyl mercaptan and formaldehyde. This intermediate is then protonated, and the hydroxyl group is subsequently displaced by the bromide ion in a nucleophilic substitution reaction to yield the final product.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of Benzyl (Bromomethyl) Sulfide.

Detailed Protocol:

- Reaction Setup: In a fume hood, charge a reaction vessel equipped with a magnetic stirrer and a dropping funnel with benzyl mercaptan (1.0 eq) and paraformaldehyde (1.1 eq).^[6]
- Reagent Addition: Cool the mixture in an ice bath. Add 48% aqueous hydrogen bromide (2.0 eq) dropwise, ensuring the internal temperature remains below 10°C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete as per TLC analysis.
- Workup: Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., dichloromethane).
- Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate in *vacuo* to yield the crude product. Further purification can be achieved via column chromatography.

Applications in Drug Development

Benzyl (bromomethyl) sulfide is a key intermediate in the synthesis of various pharmaceutical agents.^{[5][6]} Its utility stems from the two reactive sites:

- The bromomethyl group is an excellent electrophile, readily undergoing substitution reactions with nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.
- The benzyl group can be a core structural motif or a protecting group that can be removed later in a synthetic sequence.

It has been specifically cited for its use in preparing potent, orally active inhibitors of carboxypeptidase U (TAFIa) and other anticancer compounds.^{[5][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. 2-Bromophenyl Ethyl Sulfide | CAS#:87424-98-4 | Chemsric [chemsrc.com]
- 3. Thioanisole - Wikipedia [en.wikipedia.org]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. Bromomethyl Benzyl Sulfide | 15960-81-3 - Coompo [coompo.com]
- 6. BroMoMethyl Benzyl Sulfide | 15960-81-3 [chemicalbook.com]
- 7. tygersci.com [tygersci.com]

- To cite this document: BenchChem. [IUPAC name for C8H9BrS]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2770746#iupac-name-for-c8h9brs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com